Structural Analysis of 1-Benzothiophen-5-ylmethanol: A Technical Guide
Structural Analysis of 1-Benzothiophen-5-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 1-Benzothiophen-5-ylmethanol (CAS No: 20532-34-7), a heterocyclic alcohol of interest in medicinal chemistry and drug development.[1] The benzothiophene scaffold is a prominent pharmacophore found in a variety of biologically active compounds, exhibiting activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This document outlines the key structural characteristics of 1-Benzothiophen-5-ylmethanol, detailing its spectroscopic properties and providing hypothetical experimental protocols for its synthesis and analysis. While specific experimental crystallographic data for this molecule is not publicly available, this guide infers structural properties based on analyses of the parent benzothiophene molecule and general principles of structural chemistry. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of benzothiophene derivatives.
Molecular Structure and Properties
1-Benzothiophen-5-ylmethanol, with the molecular formula C₉H₈OS and a molecular weight of 164.22 g/mol , consists of a bicyclic 1-benzothiophene core with a hydroxymethyl (-CH₂OH) substituent at the 5-position.[1] The core is an aromatic heterocyclic system where a benzene ring is fused to a thiophene ring. The presence of the hydroxyl group allows for further functionalization, making it a versatile building block in synthetic and medicinal chemistry.[4]
Predicted Physicochemical Properties
A summary of key identifiers and predicted properties for 1-Benzothiophen-5-ylmethanol is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 20532-34-7 | [1] |
| Molecular Formula | C₉H₈OS | [1] |
| Molecular Weight | 164.22 g/mol | [1] |
| IUPAC Name | (1-Benzothiophen-5-yl)methanol | [1] |
| SMILES | OCC1=CC2=C(SC=C2)C=C1 | [1] |
Table 1: Key Identifiers and Properties of 1-Benzothiophen-5-ylmethanol.
Spectroscopic Analysis
Detailed experimental spectra for 1-Benzothiophen-5-ylmethanol are not widely published. This section provides an analysis based on characteristic spectroscopic features of its constituent functional groups and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of 1-Benzothiophen-5-ylmethanol in solution. The values presented in Table 2 are estimations based on known substituent effects on the benzothiophene ring system.[5][6]
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene core, the methylene protons of the substituent, and the hydroxyl proton. The aromatic region will display a complex splitting pattern characteristic of a substituted benzothiophene. The methylene protons (-CH₂-) adjacent to the aromatic ring would likely appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration.
¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the sulfur heteroatom and the hydroxymethyl substituent. The methylene carbon signal is expected in the aliphatic region.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -CH₂- | ~4.8 | ~65 |
| -OH | Variable (broad singlet) | - |
| Aromatic C-H (Thiophene) | 7.3 - 7.5 (2H) | 122 - 128 |
| Aromatic C-H (Benzene) | 7.2 - 7.9 (3H) | 121 - 125 |
| Quaternary Aromatic C | - | 138 - 142 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Benzothiophen-5-ylmethanol in CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Benzothiophen-5-ylmethanol would be characterized by absorption bands corresponding to its key functional groups.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
| C-S Stretch (Thiophene) | 850 - 700 | Medium-Weak |
Table 3: Characteristic Infrared Absorption Frequencies for 1-Benzothiophen-5-ylmethanol.
The broad O-H stretching band is a hallmark of the alcohol functional group. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C-O stretch is typically a strong band in the fingerprint region.[8]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 1-Benzothiophen-5-ylmethanol is expected to show a prominent molecular ion (M⁺) peak at m/z = 164. The fragmentation pattern would likely involve the loss of neutral fragments from the molecular ion.[9][10]
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 164 | [C₉H₈OS]⁺˙ (M⁺) | Molecular Ion |
| 163 | [C₉H₇OS]⁺ | Loss of H radical (M-1) |
| 147 | [C₉H₇S]⁺ | Loss of OH radical (M-17) |
| 135 | [C₈H₇S]⁺ | Loss of CH₂OH radical (M-31) or subsequent loss of CO from m/z 163 |
| 115 | [C₈H₃S]⁺ | Loss of CS from m/z 147 |
Table 4: Predicted Key Fragments in the Mass Spectrum of 1-Benzothiophen-5-ylmethanol.
The most stable fragment is often the benzothiophenylmethyl cation at m/z 147, formed by the loss of a hydroxyl radical. Further fragmentation of the benzothiophene ring can also occur.[11][12]
Crystallographic and Computational Analysis
As of this writing, no public entry exists in crystallographic databases for 1-Benzothiophen-5-ylmethanol. However, analysis of the parent molecule, benzo[b]thiophene, provides insight into the core geometry.[12]
Inferred Crystal Structure Properties
Based on the crystal structure of benzo[b]thiophene, the bicyclic ring system of 1-Benzothiophen-5-ylmethanol is expected to be essentially planar. The bond lengths and angles would be consistent with aromatic sp² hybridized carbon and sulfur atoms. The C-S bond lengths in the thiophene ring are typically around 1.7 Å. The hydroxymethyl group would be attached to the benzene portion of the core. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the hydroxyl groups of adjacent molecules, influencing the crystal packing.
Computational Modeling
Computational methods such as Density Functional Theory (DFT) would be a valuable tool for predicting the structural and electronic properties of 1-Benzothiophen-5-ylmethanol. Such calculations could provide optimized geometries, bond lengths, bond angles, and spectroscopic properties that would complement experimental data.[1][13]
Experimental Protocols
This section provides generalized, hypothetical protocols for the synthesis and analysis of 1-Benzothiophen-5-ylmethanol.
Synthesis: Reduction of 1-Benzothiophene-5-carbaldehyde
A common and effective method for the synthesis of 1-Benzothiophen-5-ylmethanol is the reduction of the corresponding aldehyde, 1-benzothiophene-5-carbaldehyde.
Materials:
-
1-Benzothiophene-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Dissolve 1-Benzothiophene-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-Benzothiophen-5-ylmethanol.
The logical workflow for this synthesis and purification is depicted below.
Structural Analysis Methodologies
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: An FT-IR spectrum would be obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for a neat sample.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an Electron Ionization (EI) source to confirm the molecular weight and elemental composition.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction could be grown by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane). Data would be collected on a diffractometer with Mo Kα or Cu Kα radiation.[14][15]
Biological Relevance and Hypothetical Signaling Pathway
Benzothiophene derivatives are known to interact with various biological targets. For instance, they have been investigated as inhibitors of enzymes such as kinases and as modulators of receptors.[2] While the specific biological targets of 1-Benzothiophen-5-ylmethanol are not well-defined in the literature, a hypothetical signaling pathway can be proposed based on the activities of related compounds.
Given the anti-inflammatory properties of many benzothiophene-containing molecules, one could hypothesize that 1-Benzothiophen-5-ylmethanol or its derivatives could modulate an inflammatory pathway, such as the NF-κB signaling cascade.
Conclusion
1-Benzothiophen-5-ylmethanol is a structurally interesting molecule with potential applications in drug discovery due to its benzothiophene core. This guide has provided a detailed overview of its structural characteristics based on fundamental principles and data from related compounds. The outlined spectroscopic predictions and hypothetical experimental protocols offer a framework for researchers to synthesize and characterize this compound. Further experimental work is required to fully elucidate its three-dimensional structure and to explore its biological activity and potential mechanisms of action.
References
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- 4. 1-benzothiophen-5-ylmethanol [myskinrecipes.com]
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- 6. revroum.lew.ro [revroum.lew.ro]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. 1-benzothiophen-5-ylmethanol [myskinrecipes.com]
- 12. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]
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- 14. mdpi.com [mdpi.com]
- 15. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

